Cas no 899753-85-6 (1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea)

1-(2,5-ジフルオロフェニル)-3-(1-エチル-1H-インドール-3-イル)尿素は、選択的なキナーゼ阻害剤として開発された低分子化合物です。この化合物は、特定のチロシンキナーゼに対する高い親和性を示し、細胞内シグナル伝達経路の調節に効果的です。分子構造中の2,5-ジフルオロフェニル基と1-エチルインドール基が、標的タンパク質との特異的な相互作用を可能にし、優れた阻害活性を発揮します。また、良好な細胞膜透過性と代謝安定性を兼ね備えており、in vitroおよびin vivoでの研究用途に適しています。特に、がん治療や炎症性疾患に関する研究分野での応用が期待されています。

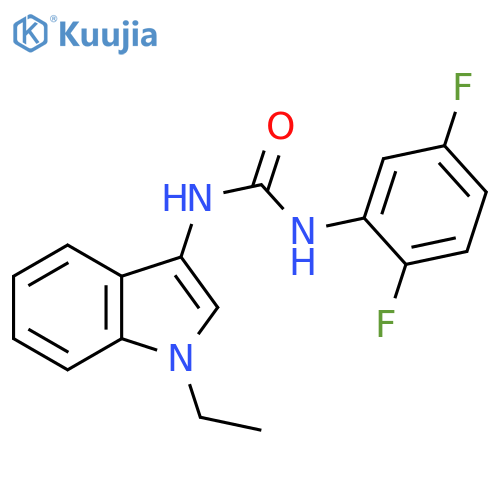

899753-85-6 structure

商品名:1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea

CAS番号:899753-85-6

MF:C17H15F2N3O

メガワット:315.317310571671

CID:5487435

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 化学的及び物理的性質

名前と識別子

-

- Urea, N-(2,5-difluorophenyl)-N'-(1-ethyl-1H-indol-3-yl)-

- 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea

-

- インチ: 1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-9-11(18)7-8-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23)

- InChIKey: JUADBXDNGFUPJJ-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC(F)=CC=C1F)C(NC1C2=C(N(CC)C=1)C=CC=C2)=O

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0609-15mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-2mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-10mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-20mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-5μmol |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-20μmol |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-3mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-5mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-10μmol |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0609-1mg |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |

899753-85-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

2. Water

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

899753-85-6 (1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1189426-16-1(Sulfadiazine-13C6)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量